molecular formula C11H8FN5S B1449485 3-(2-Fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide CAS No. 501370-43-0

3-(2-Fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide

Cat. No. B1449485
M. Wt: 261.28 g/mol
InChI Key: PRZBPQYEDYKIPF-UHFFFAOYSA-N
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Description

The compound “3-(2-Fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide” is a heterocyclic molecule, which is composed of two active compounds, triazole and pyrimidine . It is a derivative of [1,2,3]triazolo[4,5-d]pyrimidine (1,2,3-TPD), which has been extensively studied for its potential biological activities .

Scientific Research Applications

Synthesis and Characterization

  • Research has shown the synthesis of novel 1,2,3-triazolo[4,5-d]pyrimidine derivatives through nucleophilic substitution, leading to the formation of new tricyclic compounds. These compounds have been characterized using various techniques (Biagi et al., 2002).
  • Another study focused on the synthesis, crystal structure, and spectroscopic characterization of a novel pyrimidine derivative, highlighting its antibacterial activity against various microbial strains (Lahmidi et al., 2019).

Pharmacological Applications

  • A series of pyrido[2,3-d]pyrimidine derivatives were synthesized and evaluated for their anticonvulsant and antidepressant activities, demonstrating significant pharmacological potential (Zhang et al., 2016).
  • Novel substituted [1,2,3]triazolo[4,5-d]pyrimidine-7-one derivatives exhibited promising anticancer activities against human lung, colon, and breast cancer cell lines in cytotoxicity and in vitro anticancer activity evaluations (Mohamed et al., 2021).

Materials Science Applications

  • The molecular self-assembly of a 1,2,4-triazolo[1,5-a]pyrimidine derivative into supramolecular microfibers with blue organic light-emitting properties has been reported, marking a first in the field (Liu et al., 2008).

Theoretical Studies

  • Density Functional Theory (DFT) studies on [1,2,3]triazolo[4,5-d][1,2,4]triazolo[4,3-a]pyrimidine derivatives revealed insights into regioselectivity and molecular structure, aiding in the structural elucidation of novel heterocyclic systems (Mozafari et al., 2016).

Future Directions

The future directions for the study of “3-(2-Fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide” could involve further exploration of its potential biological activities, particularly its anti-proliferation effects . Additionally, more research could be conducted to understand its synthesis process, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties.

properties

IUPAC Name

3-[(2-fluorophenyl)methyl]-4H-triazolo[4,5-d]pyrimidine-7-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FN5S/c12-8-4-2-1-3-7(8)5-17-10-9(15-16-17)11(18)14-6-13-10/h1-4,6H,5H2,(H,13,14,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRZBPQYEDYKIPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=C(C(=S)N=CN3)N=N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FN5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-Fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide
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3-(2-Fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide
Reactant of Route 3
3-(2-Fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide
Reactant of Route 4
3-(2-Fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide
Reactant of Route 5
3-(2-Fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide
Reactant of Route 6
Reactant of Route 6
3-(2-Fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide

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